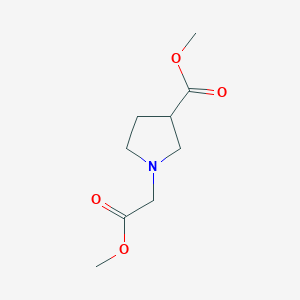
Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate typically involves the esterification of pyrrolidine-3-carboxylic acid with methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture under an inert atmosphere to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-3-carboxylate: Similar structure with an ethoxy group instead of a methoxy group.
Methyl 3-(2-methoxy-2-oxoethyl)thio propionate: Contains a thioether linkage instead of a pyrrolidine ring.
Uniqueness
Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate is unique due to its specific ester and pyrrolidine functionalities, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields highlight its importance .
Biological Activity
Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties. This article summarizes the available data regarding its biological activity, including synthesis methods, biological evaluations, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C12H21NO4
- Molecular Weight: 243.30 Da
- LogP: 1.67
- Polar Surface Area: 56 Ų
- Hydrogen Bond Acceptors: 3
- Hydrogen Bond Donors: 0
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with methoxycarbonyl compounds. The specific synthetic route can vary, but a common approach includes:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the methoxy and keto groups to yield the final product.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. The compound has been evaluated for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.01 mg/mL | |
| Escherichia coli | 0.02 mg/mL | |
| Bacillus subtilis | 0.015 mg/mL | |
| Klebsiella pneumoniae | 0.025 mg/mL |
The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The MIC values indicate that it is effective at low concentrations, suggesting a potent bioactivity profile.
Case Studies
A notable case study involved the evaluation of various pyrrolidine derivatives, including this compound, where it was found to exhibit promising results in inhibiting bacterial growth in vitro. The study utilized standard methods such as disk diffusion and broth microdilution to assess antibacterial efficacy.
Study Findings:
- The compound showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
- The presence of methoxy and keto functional groups was correlated with enhanced biological activity.
While specific mechanisms for this compound are not fully elucidated, it is hypothesized that its action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Properties
Molecular Formula |
C9H15NO4 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-13-8(11)6-10-4-3-7(5-10)9(12)14-2/h7H,3-6H2,1-2H3 |
InChI Key |
BFNDBRHGXQREBC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCC(C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















